molecular formula C16H17FN4O2 B2814728 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1210252-36-0

2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2814728
CAS RN: 1210252-36-0
M. Wt: 316.336
InChI Key: VNFLISBUHIWDOI-UHFFFAOYSA-N
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Description

The compound “2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one” is a novel heterocyclic compound. It has been designed and synthesized as part of a series of pyrimidine derivatives . These derivatives have been evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .


Synthesis Analysis

The synthesis of this compound is part of a broader effort to prepare libraries of novel heterocyclic compounds with potential biological activities . The specific synthesis process for this compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrimidine moiety, which is a ring-like structure that is a key component of many biologically active compounds .

Scientific Research Applications

Antimicrobial Activity

  • Derivatives of this compound have been synthesized and tested for their antimicrobial properties. The study by Yurttaş et al. (2016) found that some derivatives exhibited high antimicrobial activity against multiple microorganism strains (Yurttaş et al., 2016).

Glucan Synthase Inhibitors

  • A structure-activity relationship study led to the identification of certain derivatives as potent β-1,3-glucan synthase inhibitors, effective in treating Candida glabrata infections in mice models (Ting et al., 2011).

Cytotoxic Effects in Cancer Cell Lines

  • Özdemir et al. (2019) synthesized new 3(2H)-pyridazinone derivatives expected to show cytotoxic activity in liver and colon cancer cell lines. They found that some compounds were particularly active against these cancer cell lines (Özdemir et al., 2019).

Analgesic and Anti-inflammatory Agents

  • A series of 2-[[4-(substituted-phenyl/ benzyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone derivatives were examined for analgesic and anti-inflammatory activities. Some showed more potent activity than acetylsalicyclic acid in tests (Gökçe et al., 2005).

Antioxidant Properties

  • Malik et al. (2017) characterized the antioxidant profile of 2-alkoxyphenylcarbamic acid-based compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment, finding some to exhibit promising antioxidant potential (Malík et al., 2017).

Monoamine Oxidase Inhibitors

  • A new series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and found to exhibit selective MAO-A inhibitory activity (Kaya et al., 2017).

Synthesis and Structural Studies

  • Studies like the one by Ullah and Altaf (2014) have focused on the synthesis and crystal structure analysis of derivatives, providing insights into their chemical properties and potential applications (Ullah & Altaf, 2014).

Future Directions

The future directions for the research and development of this compound could involve further studies to evaluate its potential as an anti-fibrotic drug . This could include in-depth studies of its mechanism of action, as well as clinical trials to assess its safety and efficacy in humans.

properties

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c17-13-3-5-14(6-4-13)19-8-10-20(11-9-19)16(23)12-21-15(22)2-1-7-18-21/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFLISBUHIWDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

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